molecular formula C22H41N9O4 B12304787 L-Prolinamide, L-arginyl-L-prolyl-L-lysyl-

L-Prolinamide, L-arginyl-L-prolyl-L-lysyl-

Cat. No.: B12304787
M. Wt: 495.6 g/mol
InChI Key: GTDHNQNCXUYISG-UHFFFAOYSA-N
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Description

L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- is a peptide compound that consists of the amino acids proline, arginine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- typically involves the stepwise coupling of the amino acids proline, arginine, and lysine. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- may involve large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often employing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form citrulline.

    Reduction: The peptide bonds can be reduced to form the corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue results in citrulline, while reduction of the peptide bonds yields the corresponding amines .

Scientific Research Applications

L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it can inhibit the polymerization of fibrin, thereby preventing blood clot formation .

Comparison with Similar Compounds

L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- can be compared with other similar peptides, such as Glycine-Proline-Arginine-Proline amide (GPRP amide). While both compounds share some structural similarities, L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- is unique in its specific sequence and the presence of lysine, which imparts distinct biochemical properties .

List of Similar Compounds

  • Glycine-Proline-Arginine-Proline amide (GPRP amide)
  • Glycine-Proline-Arginine-Proline
  • Glycine-Proline-Lysine-Proline

Properties

IUPAC Name

N-[6-amino-1-(2-carbamoylpyrrolidin-1-yl)-1-oxohexan-2-yl]-1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N9O4/c23-10-2-1-7-15(21(35)30-12-4-8-16(30)18(25)32)29-19(33)17-9-5-13-31(17)20(34)14(24)6-3-11-28-22(26)27/h14-17H,1-13,23-24H2,(H2,25,32)(H,29,33)(H4,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDHNQNCXUYISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N9O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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